molecular formula C11H14ClN3O B1470820 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine CAS No. 1412954-81-4

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine

Cat. No. B1470820
M. Wt: 239.7 g/mol
InChI Key: YQMNDSGFUWVJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H10ClN3O . It is a solid substance and is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 . This indicates that the compound contains 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The molecular weight of 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine is 199.64 . It is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application is in the synthesis of novel heterocyclic systems, such as pyrimido, thiazino, and triazine derivatives, which are important in medicinal chemistry due to their potential biological activities. Karimian and Karimi (2020) synthesized new compounds through cyclocondensation, demonstrating the versatility of cyclopropylpyrimidinyl morpholine derivatives in constructing complex heterocyclic frameworks Karimian & Karimi, 2020.

Antimicrobial and Antibacterial Evaluation

Research into the antimicrobial and antibacterial properties of compounds derived from cyclopropylpyrimidinyl morpholine has shown promising results. Rahimizadeh et al. (2011) explored the synthesis of thiazolo[4,5-d]pyrimidines and their antibacterial evaluation, providing insight into the potential of these compounds in addressing antibiotic resistance Rahimizadeh et al., 2011.

Synthesis of α-Aminophosphonates

Another application is in the one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating an efficient method for producing compounds with potential as enzyme inhibitors. The use of phosphomolybdic acid as a catalyst in this synthesis highlights the utility of cyclopropylpyrimidinyl morpholine derivatives in facilitating chemical reactions P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014.

Crystal Structure Analysis

Furthermore, studies on the crystal structure of compounds involving cyclopropylpyrimidinyl morpholine derivatives contribute to our understanding of their chemical properties and potential applications in designing more effective drugs. The analysis of crystal structures helps in the rational design of compounds with desired biological activities Gihaeng Kang, Jineun Kim, Eunjin Kwon, & Tae Ho Kim, 2015.

Cardiotonic Activity

Klauschenz et al. (1994) synthesized and evaluated the cardiotonic activity of 6-substituted 5-cyano-(3,4'-bipyridine)-1'-oxides, including compounds related to 4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine, highlighting the potential of these compounds in developing new cardiotonic agents Klauschenz, Hagen, Wiesner, Hagen, Reck, & Krause, 1994.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .

properties

IUPAC Name

4-(6-chloro-2-cyclopropylpyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMNDSGFUWVJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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